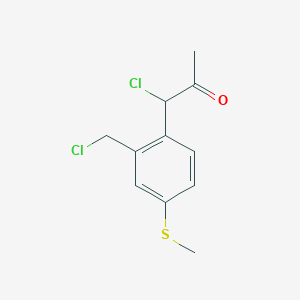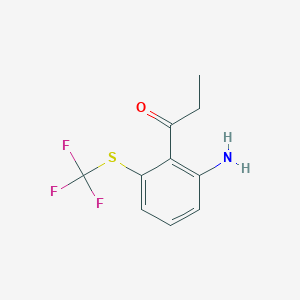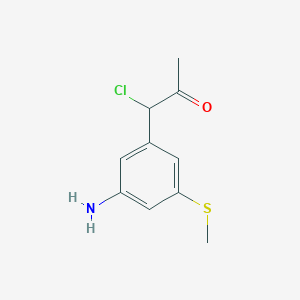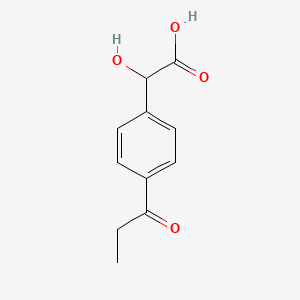
(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid is an organic compound characterized by the presence of a cyano group and an acrylic acid moiety
準備方法
The synthesis of (E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid typically involves the reaction of 3-(2-Cyanoethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alcohols or alkanes.
Substitution: The cyano group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or ammonia, forming amides or esters.
Addition: The double bond in the acrylic acid moiety can participate in addition reactions with halogens or hydrogen halides, leading to the formation of halogenated derivatives.
科学的研究の応用
(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.
作用機序
The mechanism of action of (E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and acrylic acid moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
類似化合物との比較
(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid can be compared with similar compounds such as:
Acrylic acid: A simpler compound with a similar acrylic acid moiety but lacking the cyano group.
3-(2-Cyanoethyl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of an acrylic acid moiety.
3-(2-Cyanoethyl)phenylacetic acid: Contains a phenylacetic acid moiety instead of an acrylic acid moiety.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
3-[3-(2-cyanoethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11NO2/c13-8-2-5-10-3-1-4-11(9-10)6-7-12(14)15/h1,3-4,6-7,9H,2,5H2,(H,14,15) |
InChIキー |
WNAPYWRXZZSGSS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C=CC(=O)O)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


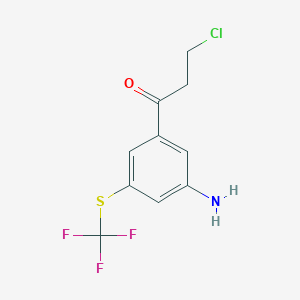
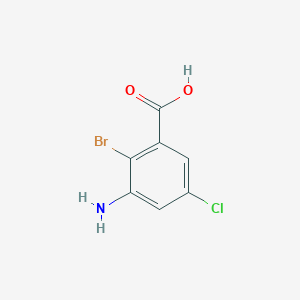
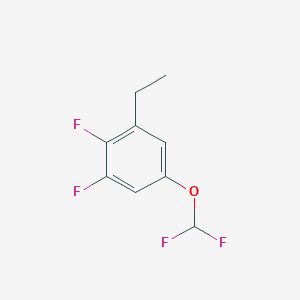
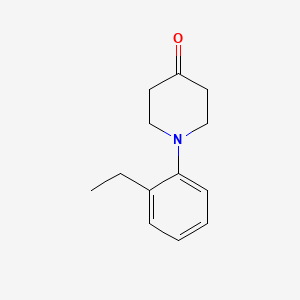
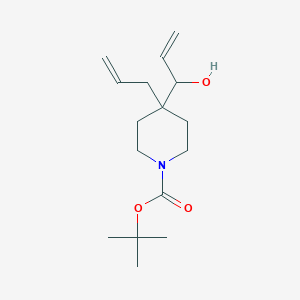
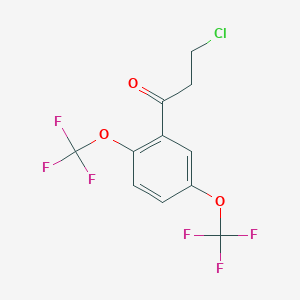
![2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14052257.png)

